molecular formula C13H11BrO3 B12074131 Methyl 5-(3-bromobenzyl)-2-furoate

Methyl 5-(3-bromobenzyl)-2-furoate

Cat. No.: B12074131
M. Wt: 295.13 g/mol
InChI Key: AKFJHXGNFFXCDY-UHFFFAOYSA-N
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Description

Methyl 5-(3-bromobenzyl)-2-furoate (C₁₃H₁₁BrO₃, MW: 295.14, CAS: 1858272-84-0) is a brominated aromatic ester featuring a 2-furoate core substituted with a 3-bromobenzyl group at the 5-position . This compound is part of the furoate ester family, characterized by a furan ring esterified with various substituents.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 5-[(3-bromophenyl)methyl]furan-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-16-13(15)12-6-5-11(17-12)8-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3

InChI Key

AKFJHXGNFFXCDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-bromobenzyl)-2-furoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-furoic acid and 3-bromobenzyl bromide.

    Esterification: The 2-furoic acid is first esterified to form methyl 2-furoate. This is achieved by reacting 2-furoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Substitution Reaction: The methyl 2-furoate is then subjected to a nucleophilic substitution reaction with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. This results in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-bromobenzyl)-2-furoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

Methyl 5-(3-bromobenzyl)-2-furoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Researchers use it to study the interactions of furan derivatives with biological systems, which can provide insights into their potential as bioactive compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(3-bromobenzyl)-2-furoate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Other Furoate Esters

Methyl 5-(chloromethyl)-2-furoate (C₇H₇ClO₃, MW: 174.58, CAS: 2144-37-8) shares the 2-furoate core but substitutes a chloromethyl group instead of the 3-bromobenzyl group. Key differences include:

  • Synthetic Routes: Methyl 5-(chloromethyl)-2-furoate is synthesized via HCl/ZnCl₂-mediated chloromethylation of methyl 2-furoate (66% yield) .

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate (structure inferred from ) features a phenylethynyl substituent. Compared to the bromobenzyl analog:

  • Electronic Effects : The ethynyl group is electron-withdrawing, whereas bromine in the benzyl group offers moderate electron withdrawal with steric hindrance.
  • Solubility : The bromobenzyl group may reduce solubility in polar solvents compared to the smaller ethynyl substituent .

Comparison with Bromobenzyl-Containing Esters

3-Bromobenzyl 2-phenylacetate () shares the 3-bromobenzyl group but differs in the ester core (phenylacetate vs. furoate). Key distinctions include:

  • Aromatic Core : The phenylacetate core lacks the furan ring’s conjugated π-system, which may reduce resonance stabilization and alter UV absorption profiles.
  • Reactivity : The furoate’s oxygen heteroatom could increase susceptibility to hydrolysis compared to phenylacetates .

Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₁BrN₂O₂, MW: 295.14, CAS: 2379944-99-5) has a pyrazole ring instead of furan. Notable contrasts:

  • Applications : Pyrazole derivatives are common in drug discovery (e.g., kinase inhibitors), whereas furoates are more prevalent in fragrance and polymer industries .

Substituent-Driven Odor Profile Variations (Inference from )

While odor data for Methyl 5-(3-bromobenzyl)-2-furoate is unavailable, demonstrates that minor ester modifications drastically alter olfactory profiles. For example:

  • Methyl 2-furoate (C₆H₆O₃) exhibits "decayed" odors, whereas ethyl 2-furoate (C₇H₈O₃) has "sweet" and "urinous" notes .
  • Allyl 2-furoate (C₈H₈O₃) introduces an alkenyl group, further modifying odor intensity. By analogy, the bromobenzyl group in this compound may impart complex aromatic or chemical notes, diverging from simpler furoate esters.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituent Molecular Formula Molecular Weight CAS Number
This compound 2-Furoate 3-Bromobenzyl C₁₃H₁₁BrO₃ 295.14 1858272-84-0
Methyl 5-(chloromethyl)-2-furoate 2-Furoate Chloromethyl C₇H₇ClO₃ 174.58 2144-37-8
3-Bromobenzyl 2-phenylacetate Phenylacetate 3-Bromobenzyl C₁₅H₁₃BrO₂ 305.17 Not provided
Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate Pyrazole 4-Bromobenzyl C₁₂H₁₁BrN₂O₂ 295.14 2379944-99-5

Biological Activity

Structural Characteristics

The presence of a bromine atom in the benzyl group is significant, as it can enhance the compound's reactivity and biological activity. Brominated compounds are often associated with various biological effects due to their ability to interact with biological macromolecules.

Biological Activity Overview

Although the specific biological activity of methyl 5-(3-bromobenzyl)-2-furoate has not been extensively documented, compounds with similar structures typically exhibit notable biological properties, including:

  • Antimicrobial Activity : Many furan derivatives have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Compounds containing furan rings often demonstrate anti-inflammatory properties, which could suggest potential applications in treating inflammatory diseases.
  • Anticancer Properties : Some brominated furan derivatives have been studied for their anticancer activities, indicating that this compound may also possess similar properties.

Comparative Analysis with Related Compounds

Table 1 summarizes key features of structurally related compounds that may provide insights into the biological activity of this compound.

Compound NameMolecular FormulaKey Features
Methyl 5-bromo-2-furoateC_6H_5BrO_3Simple bromo derivative without benzyl
Methyl 5-methyl-2-furoateC_7H_8O_3Contains a methyl group instead of bromine
Methyl 5-(4-chlorobenzyl)-2-furoateC_{12}H_{10}ClO_3Chlorine substitution on benzyl group

The mechanism by which this compound may exert its biological effects likely involves interactions with specific molecular targets. The furan moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom may also influence these interactions by altering electronic properties.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on similar compounds provides valuable insights:

  • Antimicrobial Studies : A study on furan derivatives indicated that certain brominated compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential for this compound in antimicrobial applications.
  • Anti-inflammatory Research : Research has shown that furan derivatives can inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in inflammatory diseases .
  • Anticancer Activity : A review highlighted that various furan-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound might also be investigated for similar effects .

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